3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H8O2. It is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the ethynyl group.
Industrial Production Methods
While specific industrial production methods for 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid are not well-documented, the large-scale synthesis of related bicyclo[1.1.1]pentane derivatives often involves flow photochemical reactions and batch processes to achieve multigram quantities .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical research.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including as inhibitors of specific enzymes.
Mechanism of Action
The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the activity of enzymes or other proteins. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules with specific properties .
Properties
IUPAC Name |
3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUZAXPWUGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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